molecular formula C14H15N3 B15059515 2-(5-(4-Propylphenyl)-1H-pyrazol-3-yl)acetonitrile

2-(5-(4-Propylphenyl)-1H-pyrazol-3-yl)acetonitrile

Cat. No.: B15059515
M. Wt: 225.29 g/mol
InChI Key: PQBWEDZJGKEFEG-UHFFFAOYSA-N
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Description

2-(5-(4-Propylphenyl)-1H-pyrazol-3-yl)acetonitrile is an organic compound that features a pyrazole ring substituted with a propylphenyl group and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4-Propylphenyl)-1H-pyrazol-3-yl)acetonitrile typically involves the formation of the pyrazole ring followed by the introduction of the propylphenyl and acetonitrile groups. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of catalysts such as copper(I) chloride or ruthenium(II) complexes to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-(4-Propylphenyl)-1H-pyrazol-3-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or the phenyl ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under conditions such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce reduced pyrazole derivatives.

Scientific Research Applications

2-(5-(4-Propylphenyl)-1H-pyrazol-3-yl)acetonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(5-(4-Propylphenyl)-1H-pyrazol-3-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Phenyl-1H-pyrazol-3-yl)acetonitrile: Lacks the propyl group on the phenyl ring.

    2-(5-(4-Methylphenyl)-1H-pyrazol-3-yl)acetonitrile: Contains a methyl group instead of a propyl group on the phenyl ring.

    2-(5-(4-Ethylphenyl)-1H-pyrazol-3-yl)acetonitrile: Contains an ethyl group instead of a propyl group on the phenyl ring.

Uniqueness

The presence of the propyl group on the phenyl ring in 2-(5-(4-Propylphenyl)-1H-pyrazol-3-yl)acetonitrile imparts unique chemical and physical properties to the compound. This structural feature can influence its reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C14H15N3

Molecular Weight

225.29 g/mol

IUPAC Name

2-[3-(4-propylphenyl)-1H-pyrazol-5-yl]acetonitrile

InChI

InChI=1S/C14H15N3/c1-2-3-11-4-6-12(7-5-11)14-10-13(8-9-15)16-17-14/h4-7,10H,2-3,8H2,1H3,(H,16,17)

InChI Key

PQBWEDZJGKEFEG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C2=NNC(=C2)CC#N

Origin of Product

United States

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